1-(3,4-Dimethylphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea
CAS No.: 922845-22-5
Cat. No.: VC4452655
Molecular Formula: C19H20N4OS2
Molecular Weight: 384.52
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 922845-22-5 |
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Molecular Formula | C19H20N4OS2 |
Molecular Weight | 384.52 |
IUPAC Name | 1-(3,4-dimethylphenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Standard InChI | InChI=1S/C19H20N4OS2/c1-13-8-9-16(12-14(13)2)20-17(24)21-18-22-23-19(26-18)25-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,20,21,22,24) |
Standard InChI Key | KCCMGXJTXFJHAX-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3)C |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecule consists of three primary components:
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A 3,4-dimethylphenyl group serving as one urea substituent.
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A urea bridge (-NH-C(=O)-NH-) connecting the aromatic group to the heterocycle.
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A 1,3,4-thiadiazole ring substituted at the 5-position with a phenethylthio (-S-CH2CH2Ph) moiety.
The IUPAC name derives from this arrangement, specifying the substitution pattern on both the phenyl and thiadiazole rings.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C20H21N5OS2, yielding a molecular weight of 435.54 g/mol. Key computed properties include:
Synthesis and Reaction Pathways
Key Reaction Conditions
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Solvent: Dichloromethane or DMF
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Catalyst: Triethylamine (for urea bond formation)
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Temperature: 0–25°C (to minimize side reactions)
Physicochemical Characterization
Spectral Data
While experimental spectra for the compound are unavailable, analogous thiadiazole-urea derivatives suggest characteristic signals:
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IR: N-H stretching (~3300 cm⁻¹), C=O (~1680 cm⁻¹), C=S (~680 cm⁻¹).
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¹H NMR (DMSO-d6):
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δ 2.2–2.3 (s, 6H, CH3 on phenyl)
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δ 3.1–3.3 (m, 4H, SCH2CH2Ph)
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δ 7.2–7.4 (m, 5H, Ph from phenethyl)
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Solubility and Stability
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Solubility: Poor in water; soluble in DMSO, DMF, and dichloromethane.
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Stability: Susceptible to hydrolysis under strongly acidic/basic conditions due to the urea moiety .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s bifunctional structure makes it a candidate for further derivatization in drug discovery, particularly in kinase inhibitor development .
Material Science
Thiadiazole-urea polymers could exhibit high thermal stability, suitable for specialty coatings.
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